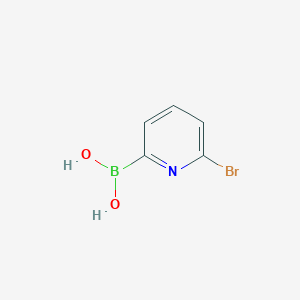

6-Bromopyridine-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOJYGQPHHRLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376409 | |

| Record name | 6-Bromopyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440680-34-2 | |

| Record name | B-(6-Bromo-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440680-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromopyridine-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromopyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromopyridine-2-boronic acid chemical properties and structure

An In-depth Technical Guide to 6-Bromopyridine-2-boronic acid: Chemical Properties, Structure, and Applications

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, a key building block in modern synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Properties and Structure

This compound is a heterocyclic organic compound essential for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a boronic acid group at the 2-position.

Structure:

-

IUPAC Name: (6-Bromopyridin-2-yl)boronic acid[1]

-

Alternate Names: this compound[2]

-

SMILES: OB(O)C1=NC(Br)=CC=C1[1]

| Property | Value | Source |

| Molecular Weight | 201.81 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | No data available | [5] |

| Melting Point (Isomer) | 161-166 °C (for 6-Bromo-3-pyridinylboronic acid) | |

| Boiling Point | No data available | |

| Solubility | Soluble in polar organic solvents like methanol, DMSO | [6] |

Spectroscopic Data

While a dedicated public spectrum for this compound is not available, general principles of NMR spectroscopy for organoboron compounds apply. The carbon atom attached to the boron typically exhibits a broad signal in ¹³C NMR spectra due to the quadrupolar relaxation of the boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3)[7]. Similarly, protons on adjacent carbons may show broadening. ¹¹B NMR is a useful technique for characterizing such compounds[6][7].

Experimental Protocols

This compound is primarily used as a reagent in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and a typical application in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange followed by borylation. This protocol is adapted from general procedures for the synthesis of related pyridylboronic acids[8][9]. The selective formation of the 2-boronic acid from 2,6-dibromopyridine is achieved by leveraging the higher reactivity of the bromine at the 2-position towards lithiation at low temperatures.

Reaction Scheme:

2,6-Dibromopyridine → (6-Bromopyridin-2-yl)boronic acid

Materials and Reagents:

-

2,6-Dibromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous (e.g., 2 M)

-

Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Charging: The flask is charged with 2,6-dibromopyridine (1.0 eq) and anhydrous toluene and anhydrous THF (e.g., in a 4:1 ratio). The solution is cooled to a low temperature, typically between -78 °C and -40 °C, using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 to 1.1 eq) is added dropwise via syringe over 30-60 minutes, ensuring the internal temperature remains below the target threshold (e.g., <-70 °C). The reaction mixture is stirred at this temperature for an additional 30-60 minutes.

-

Borylation: Triisopropyl borate (1.1 to 1.5 eq) is added dropwise, again maintaining the low temperature. The mixture is stirred for another 1-2 hours at this temperature, then allowed to warm slowly to room temperature overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour.

-

pH Adjustment: The pH of the aqueous layer is carefully adjusted to approximately 7-8 using a saturated base solution (e.g., NaHCO₃).

-

Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation[10][11]. The coupling of 2-pyridyl nucleophiles can be challenging due to slow transmetalation and potential protodeboronation[12]. The following is a general protocol that may require optimization depending on the specific coupling partner.

Reaction Scheme:

This compound + Aryl/Heteroaryl-Halide → 6-Bromo-2-(Aryl/Heteroaryl)pyridine

Materials and Reagents:

-

This compound (1.2-1.5 eq)

-

Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Setup: A Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 eq), this compound (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). This cycle is repeated three times.

-

Solvent and Catalyst Addition: The solvent system (e.g., dioxane/water 4:1) is added via syringe, followed by the palladium catalyst.

-

Degassing: The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.

-

Heating: The reaction mixture is heated with vigorous stirring to a temperature between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

-

Cooling and Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

Extraction: The layers are separated, and the aqueous phase is extracted twice more with the organic solvent.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

Proper safety precautions should be taken when handling this compound and its reagents.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[2][5]. Avoid breathing dust and avoid contact with skin and eyes[2][4]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[2][5]. For long-term stability, storage in a freezer under an inert atmosphere is recommended[13].

-

Stability: The compound is generally stable under normal conditions[5]. However, boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or upon prolonged exposure to air and moisture. The pinacol ester derivative is often used to improve stability[14].

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. synchem.de [synchem.de]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 440680-34-2|(6-Bromopyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 14. This compound, pinacol ester AldrichCPR 651358-83-7 [sigmaaldrich.com]

A Technical Guide to the Synthesis of 6-Bromopyridine-2-boronic Acid from 2,6-Dibromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-bromopyridine-2-boronic acid, a valuable building block in pharmaceutical research, from the readily available starting material, 2,6-dibromopyridine. The primary synthetic route described is the selective monolithiation followed by borylation, a robust and widely utilized method for the preparation of pyridine boronic acids. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful execution of this transformation.

Introduction

This compound and its esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of a 6-bromopyridin-2-yl moiety into complex organic molecules. This functionality is prevalent in a variety of biologically active compounds. The synthesis from 2,6-dibromopyridine offers a direct and efficient route to this important building block. The core of this transformation lies in the selective metal-halogen exchange at the 2-position of the pyridine ring, followed by quenching with an appropriate boron electrophile.

Synthetic Pathway and Mechanism

The synthesis proceeds via a two-step sequence:

-

Selective Lithiation: 2,6-Dibromopyridine is treated with a strong organolithium base, typically n-butyllithium, at low temperatures. The bromine at the 2-position is more susceptible to lithium-bromine exchange than the bromine at the 6-position, leading to the formation of the 6-bromo-2-lithiopyridine intermediate. This selectivity is influenced by the electronic properties of the pyridine ring.

-

Borylation: The resulting organolithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of this compound from 2,6-dibromopyridine. This protocol is a composite of established methods for the lithiation-borylation of halopyridines.[1]

Materials:

-

2,6-Dibromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 2,6-dibromopyridine (1.0 eq.).

-

Dissolution: Anhydrous THF or a mixture of anhydrous toluene and THF is added to dissolve the starting material. The solution is then cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0-1.1 eq.) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at this temperature for a specified time (e.g., 30 minutes to 1 hour) to allow for complete lithium-bromine exchange.

-

Borylation: Triisopropyl borate (1.1-1.5 eq.) is added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the reaction is stirred at -78 °C for an additional period (e.g., 2-3 hours) and then allowed to warm to room temperature overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of concentrated hydrochloric acid. The mixture is then stirred at room temperature for 1 hour. The pH is carefully adjusted to approximately 8 with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyridine boronic acids via lithiation-borylation, adapted from similar reported procedures.[1] Actual yields and optimal conditions for the synthesis of this compound may vary and require optimization.

| Parameter | Value | Notes |

| Reactants | ||

| 2,6-Dibromopyridine | 1.0 eq. | Starting material |

| n-Butyllithium | 1.0 - 1.1 eq. | Lithiating agent |

| Triisopropyl borate | 1.1 - 1.5 eq. | Borylating agent |

| Reaction Conditions | ||

| Solvent | Anhydrous THF or Toluene/THF mixture | Must be anhydrous |

| Lithiation Temperature | -78 °C | Critical for selectivity |

| Borylation Temperature | -78 °C to Room Temperature | Gradual warming is typical |

| Lithiation Time | 30 - 60 minutes | |

| Borylation Time | 2 - 3 hours at low temp, then overnight | |

| Workup | ||

| Quenching Agent | Concentrated HCl | |

| pH Adjustment | Saturated NaHCO₃ to pH ~8 | |

| Yield | ||

| Expected Yield | 60 - 85% | Varies based on scale and purity |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Low Temperatures: Handling of dry ice and acetone requires cryogenic gloves and proper ventilation.

-

Acidic and Basic Solutions: Concentrated acids and saturated bicarbonate solutions should be handled with care to avoid chemical burns.

This technical guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt and optimize the described protocols to their specific laboratory conditions and scale.

References

6-Bromopyridine-2-boronic acid CAS number 440680-34-2 characterization

An In-depth Technical Guide to 6-Bromopyridine-2-boronic acid (CAS: 440680-34-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 440680-34-2, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates a pyridine ring, a bromine atom, and a boronic acid moiety. This unique combination of functional groups makes it a versatile building block, particularly for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Its primary application lies in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of novel pharmaceutical agents and functional materials. Boronic acids are recognized as crucial intermediates in drug discovery, and pyridinylboronic acids are frequently employed to introduce the pyridine scaffold, a common motif in many approved drugs.[1][2]

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical properties and predicted spectroscopic data.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 440680-34-2 | [1][3] |

| Molecular Formula | C₅H₅BBrNO₂ | [1][3] |

| Molecular Weight | 201.81 g/mol | [1][3] |

| Appearance | Off-white to beige solid/powder | [N/A] |

| Purity | Typically ≥95% | [1] |

| Melting Point | 125 - 127 °C (for pinacol ester derivative) | [4] |

| Storage | Store under inert atmosphere, in a freezer (-20°C) | [5] |

Predicted Spectroscopic Data

While specific experimental spectra are not publicly available, the following table outlines the expected NMR chemical shifts based on the compound's structure. These predictions are derived from standard chemical shift values for pyridine and boronic acid derivatives.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Protons |

| ¹H NMR | ~8.2 - 8.5 | Doublet | H-3 |

| ~7.6 - 7.9 | Triplet | H-4 | |

| ~7.4 - 7.7 | Doublet | H-5 | |

| ~7.0 - 8.0 (broad) | Singlet | B(OH)₂ | |

| ¹³C NMR | ~160 (ipso-C attached to B) | Singlet | C-2 |

| ~145 | Singlet | C-6 | |

| ~140 | Singlet | C-4 | |

| ~130 | Singlet | C-3 | |

| ~125 | Singlet | C-5 |

Note: The carbon atom attached to the boron (C-2) may show a broadened signal or be difficult to detect due to quadrupolar relaxation.

Synthesis and Experimental Protocols

The most common synthetic route to pyridinylboronic acids involves a halogen-metal exchange followed by borylation.[6] The following protocol is a representative method for the synthesis of this compound from 6-bromopyridine.

General Synthesis Protocol: Lithiation and Borylation

This procedure is adapted from general methods for synthesizing pyridineboronic acids.[3]

Objective: To synthesize this compound from 2,6-dibromopyridine.

Materials:

-

2,6-Dibromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

-

Triisopropyl borate [B(O-iPr)₃]

-

Aqueous Hydrochloric Acid (e.g., 1 M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Lithiation: Under a nitrogen atmosphere, slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for another 2 hours, then let it warm slowly to room temperature and stir for an additional 3 hours.

-

Quenching and Workup: Cool the mixture in an ice bath and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

pH Adjustment: Adjust the pH to approximately 8 with a saturated NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to obtain this compound.

References

6-Bromopyridin-2-ylboronic Acid: A Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties and solubility of 6-bromopyridin-2-ylboronic acid, a key building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended to be a valuable resource for researchers by consolidating available data and outlining detailed experimental protocols for property determination.

Core Physical and Chemical Properties

6-Bromopyridin-2-ylboronic acid is a halogenated pyridine derivative containing a boronic acid functional group. This unique combination of a pyridine ring and a boronic acid moiety makes it a versatile reagent in cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 440680-34-2 | [1][2][3] |

| Molecular Formula | C₅H₅BBrNO₂ | [1][2][3] |

| Molecular Weight | 201.81 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 375.8 °C at 760 mmHg | [5] |

| Refractive Index | 1.602 | [5] |

Solubility Profile

Quantitative solubility data for 6-bromopyridin-2-ylboronic acid in common organic solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility trends of arylboronic acids, a qualitative prediction of its solubility can be inferred. Arylboronic acids typically exhibit higher solubility in polar aprotic solvents and lower solubility in nonpolar hydrocarbon solvents.[6][7][8]

Expected Qualitative Solubility:

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |

| Ethers | Diethyl ether | Moderate to High |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate |

| Alcohols | Methanol, Ethanol | Moderate (may form esters) |

| Nonpolar Hydrocarbons | Hexanes, Toluene | Low to Insoluble |

| Water | Low to Sparingly Soluble |

Due to the lack of specific quantitative data, it is highly recommended that researchers experimentally determine the solubility of 6-bromopyridin-2-ylboronic acid in the solvent system relevant to their specific application. The following sections provide detailed experimental protocols for this purpose.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid 6-bromopyridin-2-ylboronic acid to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the solid has settled. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of 6-bromopyridin-2-ylboronic acid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility and is particularly useful in early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-bromopyridin-2-ylboronic acid in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration and Observation: Allow the plate to equilibrate at a constant temperature for a set period (e.g., 1-2 hours). The solubility is determined by visual inspection for precipitation or by using automated plate readers that measure turbidity. The highest concentration at which no precipitate is observed is considered the kinetic solubility.[9]

Application in Suzuki-Miyaura Cross-Coupling Reactions

6-Bromopyridin-2-ylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The following diagram illustrates a typical experimental workflow for such a reaction.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for understanding and utilizing 6-bromopyridin-2-ylboronic acid. For optimal results in any application, it is imperative to supplement this information with experimentally determined data specific to the conditions of your research.

References

- 1. (6-BROMOPYRIDIN-2-YL)BORONIC ACID | CAS 440680-34-2 [matrix-fine-chemicals.com]

- 2. 440680-34-2|(6-Bromopyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. molbase.com [molbase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

Stability and Storage of 6-Bromopyridine-2-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-bromopyridine-2-boronic acid. Due to the inherent instability of many 2-pyridylboronic acids, this document also covers more stable derivatives and general best practices for handling this class of compounds. The information presented is intended to help researchers minimize degradation and ensure the integrity of this critical reagent in synthetic applications.

Executive Summary

This compound is a valuable reagent in cross-coupling reactions, particularly in the synthesis of complex molecules for drug discovery. However, like many 2-pyridylboronic acids, it is susceptible to degradation, primarily through protodeboronation. This process involves the cleavage of the carbon-boron bond, rendering the reagent inactive for its intended purpose. The stability of this compound is significantly influenced by factors such as pH, temperature, and the presence of moisture. To mitigate these stability issues, the use of more stable derivatives, such as the corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, is strongly recommended for storage and, in many cases, for direct use in reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its pinacol ester derivative is provided in the table below.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₅H₅BBrNO₂ | C₁₁H₁₅BBrNO₂ |

| Molecular Weight | 201.81 g/mol | 283.96 g/mol |

| CAS Number | 440680-34-2 | 651358-83-7 |

| Appearance | Solid | Solid |

| Melting Point | Not available | 125 - 127 °C |

Stability Profile

The stability of 2-pyridylboronic acids, including this compound, is a critical consideration for their successful application. The primary degradation pathway is protodeboronation, which is highly dependent on the experimental conditions.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is particularly rapid for 2-pyridylboronic acids under neutral pH conditions. The mechanism is believed to involve the formation of a zwitterionic species, which facilitates the cleavage of the carbon-boron bond.[1][2] Both acidic and basic conditions can slow down this decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[2]

Factors Influencing Stability

Several factors can accelerate the degradation of this compound:

-

pH: Neutral pH is most detrimental to the stability of 2-pyridylboronic acids.[2]

-

Temperature: Higher temperatures can increase the rate of protodeboronation and other decomposition reactions.[2][3]

-

Moisture: The presence of water can facilitate hydrolysis and protodeboronation.

-

Oxygen: Oxygen can promote oxidative degradation and homocoupling of the boronic acid.[4]

-

Catalyst System: In the context of cross-coupling reactions, an inefficient catalyst system that does not quickly consume the boronic acid can lead to its degradation under the reaction conditions.[2]

Stable Derivatives

To overcome the inherent instability of 2-pyridylboronic acids, more stable derivatives have been developed. These are generally recommended for long-term storage and can often be used directly in chemical reactions.

| Derivative | Stability Profile |

| Pinacol Ester | Boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids. They are less susceptible to protodeboronation and are often the preferred form for storage and handling. |

| MIDA Boronate | N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable. Studies have shown that 2-pyridyl MIDA boronate exhibits no decomposition after 60 days on a benchtop under air.[3][5] These derivatives can be used in "slow-release" cross-coupling reactions, where the active boronic acid is generated in situ.[3][5] |

The following diagram illustrates the key factors influencing the stability of this compound and the pathways to more stable derivatives.

Recommended Storage and Handling

To ensure the longevity and reactivity of this compound and its derivatives, the following storage and handling guidelines should be strictly followed.

General Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool place. For long-term storage, refrigeration (2-8 °C) is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |

| Container | Keep container tightly closed. |

| Light | Protect from light. |

| Moisture | Store in a dry environment. A desiccator is recommended. |

Handling

-

Handle in an inert atmosphere (glove box or under a stream of inert gas) to minimize exposure to air and moisture.

-

Use fresh, high-purity material for best results in reactions.

-

Avoid prolonged exposure to ambient conditions.

Experimental Protocols

General Protocol for Assessing Benchtop Stability

-

Sample Preparation: Place a known quantity of the boronic acid (or its derivative) in an open vial on a laboratory benchtop, exposed to the ambient atmosphere and light.

-

Time Points: At specified time intervals (e.g., 1, 3, 7, 14, 30, and 60 days), remove an aliquot of the sample.

-

Analysis: Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.

-

Quantification: Integrate the signals corresponding to the boronic acid and any observable degradation products (e.g., the protodeboronated pyridine). The percentage of remaining boronic acid can be calculated relative to an internal standard or by assuming that the sum of the boronic acid and its degradation product represents 100% of the initial material.

The following diagram outlines a general workflow for assessing the stability of a boronic acid.

Conclusion

The inherent instability of this compound, primarily due to protodeboronation, necessitates careful handling and storage. For applications requiring high purity and consistent reactivity, the use of more stable derivatives like the pinacol ester or the exceptionally stable MIDA boronate is strongly advised. By understanding the factors that contribute to degradation and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this important synthetic building block.

References

The Enigmatic Lewis Acidity of 6-Bromopyridine-2-boronic Acid: A Technical Guide for Organic Synthesis

For Immediate Release

Waco, TX – December 27, 2025 – In the intricate landscape of organic synthesis, the judicious selection of catalysts and reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the versatile class of organoboron compounds, 6-Bromopyridine-2-boronic acid emerges as a molecule of significant interest, not only as a crucial building block in cross-coupling reactions but also for its potential as a Lewis acid catalyst. This technical guide provides an in-depth exploration of the Lewis acidic character of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Understanding the Lewis Acidity of Arylboronic Acids

Boronic acids (R-B(OH)₂) are recognized as mild Lewis acids, a property conferred by the electron-deficient boron atom with its vacant p-orbital.[1][2] This electrophilicity allows them to interact with Lewis bases, thereby activating substrates in a variety of organic reactions. The Lewis acidity of an arylboronic acid is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are known to enhance the Lewis acidity of the boronic acid moiety by decreasing the electron density of the ring.[3]

For this compound, the presence of the electronegative bromine atom and the electron-withdrawing nature of the pyridine ring itself are expected to increase the Lewis acidity of the boronic acid group compared to unsubstituted phenylboronic acid. The pyridine nitrogen, depending on the reaction conditions, can also play a role, either by coordinating to other species in the reaction mixture or by being protonated, which would further enhance the electron-withdrawing effect on the boronic acid.

Quantitative Assessment of Lewis Acidity

Acidity Constant (pKa)

The pKa of a boronic acid in aqueous solution is a measure of its propensity to accept a hydroxide ion to form a tetrahedral boronate species, reflecting its Lewis acidity towards hydroxide.[3] Generally, arylboronic acids have pKa values in the range of 4-10.[3] The presence of electron-withdrawing groups typically lowers the pKa value, indicating a stronger Lewis acid.[3] For comparison, the pKa of phenylboronic acid is approximately 8.8. Given the electron-withdrawing nature of the 6-bromopyridine substituent, it is anticipated that the pKa of this compound would be lower than that of phenylboronic acid.

The Gutmann-Beckett Method

A widely used experimental technique to quantify the Lewis acidity of a substance in a non-aqueous solvent is the Gutmann-Beckett method.[4] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon its interaction with a Lewis acid.[4] The resulting Acceptor Number (AN) provides a quantitative measure of Lewis acidity.[4]

Table 1: Representative Acceptor Numbers (AN) for Boron-based Lewis Acids

| Compound | Acceptor Number (AN) | Reference |

| B(C₆F₅)₃ | 82 | [4] |

| BF₃ | 89 | [4] |

| BCl₃ | 106 | [4] |

| BBr₃ | 109 | [4] |

| BI₃ | 115 | [4] |

Note: Higher AN values indicate stronger Lewis acidity.

While the AN for this compound has not been reported, this method could be readily applied to determine its Lewis acidity and compare it to other boronic acids.

Computational Approaches: Fluoride Ion Affinity (FIA)

Theoretical calculations, specifically the determination of Fluoride Ion Affinity (FIA), offer a powerful tool for assessing Lewis acidity. FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[5] A higher FIA value corresponds to a stronger Lewis acid.[6] This method is particularly useful for comparing the intrinsic Lewis acidity of a wide range of compounds.[5][7]

Applications in Lewis Acid Catalyzed Reactions

The Lewis acidic nature of this compound makes it a potential catalyst for a range of organic transformations. Its ability to activate substrates through coordination can facilitate reactions that are otherwise sluggish.

Diels-Alder Cycloadditions

Boronic acids have been shown to catalyze Diels-Alder reactions, particularly those involving α,β-unsaturated carboxylic acids as dienophiles.[8][9] The boronic acid is believed to activate the dienophile by forming a covalent, monoacylated hemiboronic ester intermediate, which lowers the LUMO energy of the dienophile, thereby accelerating the cycloaddition.[8]

Caption: Proposed catalytic cycle for a boronic acid-catalyzed Diels-Alder reaction.

Amide Bond Formation

Direct amidation of carboxylic acids with amines is a fundamentally important transformation in organic and medicinal chemistry. Boronic acids can catalyze this reaction by activating the carboxylic acid.[10][11] The proposed mechanism involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine.[12][13]

Caption: General workflow for boronic acid-catalyzed amide bond formation.

Experimental Protocols

General Procedure for Gutmann-Beckett Method

-

A solution of triethylphosphine oxide (Et₃PO) in a weakly Lewis acidic solvent (e.g., deuterated dichloromethane or toluene) is prepared.

-

A ³¹P NMR spectrum of the Et₃PO solution is acquired to determine the chemical shift of the free probe (δ_free).

-

A known amount of the Lewis acid (e.g., this compound) is added to the Et₃PO solution.

-

A ³¹P NMR spectrum of the mixture is recorded to determine the chemical shift of the Lewis acid-base adduct (δ_complex).

-

The change in chemical shift (Δδ = δ_complex - δ_free) is used to calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (Δδ).[4]

Caption: Experimental workflow for the Gutmann-Beckett determination of Lewis acidity.

Representative Protocol for Boronic Acid-Catalyzed Amide Formation

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 mmol), the amine (1.2 mmol), this compound (0.05 mmol, 5 mol%), and a suitable solvent (e.g., toluene).

-

Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Continue heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an appropriate aqueous work-up and purify the crude product by a suitable method (e.g., column chromatography, recrystallization) to afford the desired amide.

Role in Suzuki-Miyaura Coupling

It is important to note that the primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[14][15] In this context, the Lewis acidity of the boronic acid is a factor in the transmetalation step of the catalytic cycle.[16] However, the interaction of the pyridine nitrogen with the palladium catalyst can sometimes complicate these reactions, and specific ligand and base combinations may be required to achieve high yields.[15]

Conclusion

This compound possesses inherent Lewis acidic character, enhanced by the electronic effects of the bromopyridine ring. While quantitative experimental data for this specific molecule is limited, its Lewis acidity can be assessed using standard techniques such as the Gutmann-Beckett method and computational FIA calculations. This property makes it a promising candidate for catalyzing a variety of organic reactions, including Diels-Alder cycloadditions and amide bond formations. Further research into the catalytic applications of this and structurally related pyridine boronic acids is warranted and holds the potential to unveil novel and efficient synthetic methodologies.

References

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Spectroscopic Profile of 6-Bromopyridine-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of anticipated spectroscopic data for 6-Bromopyridine-2-boronic acid (C₅H₅BBrNO₂), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, this document compiles predicted spectral features based on data from closely related analogues and general principles of spectroscopic analysis for pyridine and boronic acid derivatives. The information herein is intended to serve as a reference for characterization and quality control.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are derived from spectral data of analogous compounds, including various brominated pyridines and other arylboronic acids.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.2 - 8.4 | d | 1H | ~7-8 | H-3 |

| ~7.7 - 7.9 | t | 1H | ~7-8 | H-4 |

| ~7.5 - 7.7 | d | 1H | ~7-8 | H-5 |

| ~8.0 (broad s) | s | 2H | - | B(OH)₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2 (C-B) |

| ~148 - 152 | C-6 (C-Br) |

| ~140 - 145 | C-4 |

| ~130 - 135 | C-3 |

| ~125 - 130 | C-5 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H stretch (B(OH)₂) |

| ~1600 - 1580 | Medium | C=N stretch (pyridine ring) |

| ~1560 - 1540 | Strong | C=C stretch (pyridine ring) |

| ~1350 - 1300 | Strong | B-O stretch |

| ~1100 - 1000 | Strong | C-Br stretch |

| ~750 - 700 | Strong | B-C stretch |

Sample State: Solid (KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 201/203 | [M]+ | Isotopic pattern for one bromine atom |

| 183/185 | [M-H₂O]+ | Loss of water from the boronic acid group |

| 156/158 | [M-B(OH)₂]+ | Loss of the boronic acid group |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for pyridine compounds.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage and Temperature: Optimize based on the instrument and compound. Boronic acids can be prone to dehydration, so lower temperatures may be preferable.[1]

-

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel chemical entity like this compound is depicted below.

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and established principles. For definitive characterization, experimental data should be acquired for an authenticated sample of this compound.

References

A Technical Guide to 6-Bromopyridine-2-boronic Acid: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, the quality and reliable sourcing of specialized reagents are paramount. 6-Bromopyridine-2-boronic acid is a key building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 6-bromopyridin-2-yl moiety. This guide provides an in-depth overview of its commercial availability, typical purity levels, and essential analytical methods for quality control.

Commercial Availability and Forms

This compound is commercially available from a variety of chemical suppliers. It is most commonly offered as the free boronic acid or as its pinacol ester derivative. The pinacol ester often exhibits greater stability, making it a popular choice for long-term storage and handling. Below is a summary of representative commercial sources and their stated purities.

Table 1: Commercial Availability of this compound

| Supplier | Chemical Name | CAS Number | Molecular Formula | Stated Purity |

| Synchem | This compound | 440680-34-2 | C5H5BBrNO2 | 95%[1] |

| Sigma-Aldrich | This compound pinacol ester | 651358-83-7 | C11H15BBrNO2 | Sold "as-is" without analytical data[2] |

| ChemicalBook | This compound | 440680-34-2 | C5H5BBrNO2 | Information available upon request[3] |

It is critical to note that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade product, explicitly state that they do not provide analytical data and the buyer is responsible for confirming the product's identity and purity[2]. This underscores the importance of robust in-house quality control.

Purity and Quality Control

The purity of this compound is crucial for its successful application, as impurities can lead to side reactions, lower yields, and complications in product purification. Common impurities may include the corresponding boronic anhydride (boroxin), starting materials from its synthesis, or degradation products. Therefore, rigorous analytical characterization is essential.

Analytical Techniques for Quality Control

Several analytical techniques are employed to assess the purity of this compound and its derivatives. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound. These are based on standard methodologies for the analysis of pyridine boronic acids.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.

Table 2: HPLC Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B. |

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the prepared sample.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol is for the structural confirmation of this compound using ¹H NMR.

Table 3: ¹H NMR Parameters

| Parameter | Value |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ |

| Temperature | 25 °C |

| Number of Scans | 16 |

| Relaxation Delay | 2 seconds |

| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. |

Expected Chemical Shifts: The aromatic protons of the pyridine ring are expected to appear in the range of 7.0-8.5 ppm. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and its chemical shift can be variable depending on concentration and water content.

Procedure:

-

Prepare the sample as described above.

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Compare the obtained spectrum with a reference spectrum or with expected chemical shifts and coupling patterns to confirm the structure.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. Boronic acids are susceptible to dehydration to form boroxines, and can also be sensitive to oxidation.

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is advised.

-

Handling: Avoid prolonged exposure to air and moisture. Use in a well-ventilated area or a fume hood.

By understanding the commercial landscape, implementing rigorous quality control, and adhering to proper storage and handling procedures, researchers can confidently and effectively utilize this compound in their synthetic endeavors.

References

Fundamental reactivity of pyridinylboronic acids in organic chemistry

An In-depth Technical Guide to the Fundamental Reactivity of Pyridinylboronic Acids in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyridinylboronic acids, essential building blocks in modern organic and medicinal chemistry. Their unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the versatile boronic acid moiety, make them indispensable reagents for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2]

Synthesis of Pyridinylboronic Acids

The preparation of pyridinylboronic acids can be achieved through several strategic approaches. The choice of method often depends on the desired isomer and the functional groups present on the pyridine ring. The primary synthetic routes include:

-

Halogen-Metal Exchange and Borylation: This is a classic and widely used method, typically involving the reaction of a halopyridine (usually bromo- or iodopyridine) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate ester.[3] Subsequent hydrolysis yields the desired pyridinylboronic acid. This method is effective for producing 2-, 3-, and 4-pyridinylboronic acids.[4]

-

Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5] It offers good functional group tolerance and is a popular choice for creating boronic esters, which are often more stable than the corresponding acids.

-

Directed ortho-Metalation (DoM) and Borylation: For substituted pyridines, a directing group (e.g., an amide) can facilitate deprotonation at the adjacent ortho position by a strong base. The resulting lithiated species is then trapped with a borate ester.[6] This provides a powerful tool for regioselective synthesis.

-

Iridium or Rhodium-Catalyzed C-H Borylation: This represents a more atom-economical approach, where a C-H bond on the pyridine ring is directly converted to a C-B bond using a transition metal catalyst and a diboron reagent. This method is particularly promising for its efficiency and mild reaction conditions.

Caption: Key synthetic pathways to pyridinylboronic acids.

Core Reactivity and Key Transformations

Pyridinylboronic acids are versatile intermediates, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of pyridinylboronic acids, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[7][8] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Reactivity Trends: The position of the boronic acid group on the pyridine ring significantly impacts reactivity:[7]

-

3- and 4-Pyridinylboronic Acids: These isomers generally exhibit good reactivity, coupling efficiently with a range of aryl and heteroaryl halides.[3][10] The 4-pyridyl isomers, in particular, can have strong acidities which influence their reaction kinetics.[11]

-

2-Pyridinylboronic Acids: This isomer is notoriously challenging due to the "2-pyridyl problem".[7] The proximity of the ring nitrogen can lead to coordination with the palladium catalyst, causing inhibition or deactivation.[7][12] Furthermore, 2-pyridinylboronic acids are more prone to protodeboronation, a major decomposition pathway.[12][13] To overcome these challenges, specialized ligands, bases, or modified boronate reagents (like lithium triisopropyl 2-pyridylboronates or N-phenyldiethanolamine esters) are often employed.[12][13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Pyridinylboronic Acids

| Pyridinylboronic Acid/Ester | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.0) | Ligand 1 | KF | Dioxane | 110 | 74 | [12] |

| Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂(dba)₃ (1.0) | Ligand 1 | KF | Dioxane | 110 | 90 | [12] |

| 2-Pyridylboronic acid pinacol ester | 4-Bromoacetophenone | Catalyst 1a** (3.0) | - | K₃PO₄ | Dioxane/H₂O | 90 | 91 | [13] |

| 2-Pyridylboronic acid pinacol ester | 2-Bromopyridine | Catalyst 1a** (3.0) | - | K₃PO₄ | Dioxane/H₂O | 90 | 65 | [13] |

| 3-Pyridinylboronic acid | 3-Bromoquinoline | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | - | 84 | [3] |

| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2.0) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | - | [9] |

*Ligand 1 is a specific phosphite ligand reported in the cited literature.[12] **Catalyst 1a is a specific air-stable palladium phosphine oxide complex.[13]

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N and C-O bonds, providing a valuable alternative to palladium-based methods like the Buchwald-Hartwig amination.[14][15] It couples arylboronic acids with amines, amides, alcohols, and phenols under mild conditions, often at room temperature and open to the air.[14][16]

The mechanism is believed to proceed through a Cu(II) or Cu(III) intermediate.[14] The reaction involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the N-H or O-H containing substrate to yield the coupled product and a Cu(I) species, which is reoxidized to Cu(II) by an oxidant (often atmospheric oxygen).[14][15]

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Lewis Acid Catalysis

The boron atom in pyridinylboronic acids is electron-deficient, making them effective Lewis acids.[17][18][19] This property allows them to act as catalysts for a variety of organic transformations, particularly those involving the activation of carbonyls or alcohols.[20][21]

Pyridinylboronic acids can catalyze dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols.[21][22] The Lewis acidic boron center coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack. The pyridine nitrogen adds another layer of complexity; its basicity and potential for protonation can modulate the overall acidity and catalytic activity of the molecule.[11][23]

Experimental Protocols

Synthesis of 3-Pyridinylboronic Acid[4]

This protocol is based on a lithium-halogen exchange reaction.

-

Materials: 3-Bromopyridine, Toluene, Tetrahydrofuran (THF), Triisopropyl borate, n-Butyllithium (n-BuLi).

-

Procedure:

-

To a 3-necked flask under an inert nitrogen atmosphere, add toluene, THF, triisopropyl borate (1.2 equiv), and 3-bromopyridine (1.0 equiv).

-

Cool the mixture to a low temperature (e.g., -78 °C).

-

Slowly add n-butyllithium (1.1 equiv) to the solution, maintaining the low temperature. The reasoning is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester.[3]

-

After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

-

Quench the reaction with an aqueous acid (e.g., HCl).

-

Extract the product with an organic solvent. The product may exist as a boroxine (a cyclic trimer) which can be used directly or converted to the monomeric boronic acid.

-

Purify by recrystallization or chromatography as needed.

-

Microwave-Assisted Suzuki-Miyaura Coupling[8]

This is a general starting protocol; optimization is often required.

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

-

Materials: Pyridinylboronic acid or ester (1.0 equiv), Aryl/heteroaryl halide (1.0-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.5-5 mol%), Ligand (if required, e.g., SPhos, 1-10 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water, DMF).

-

Procedure:

-

In a microwave reaction vessel, combine the pyridinylboronic acid derivative, the halide coupling partner, the palladium catalyst, ligand (if used), and base.

-

Seal the vessel and purge thoroughly with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (10-30 minutes).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

-

Chan-Lam N-Arylation[15][16][25]

A general protocol for the copper-catalyzed N-arylation.

-

Materials: Pyridinylboronic acid (1.0-2.0 equiv), Amine or Amide (1.0 equiv), Copper(II) acetate (Cu(OAc)₂, 1.0 equiv stoichiometric, or 10-20 mol% catalytic), Base (e.g., Pyridine, Et₃N, if needed), Solvent (e.g., CH₂Cl₂, MeOH).

-

Procedure:

-

To a flask open to the air, add the amine, pyridinylboronic acid, and copper(II) acetate.

-

Add the solvent and a base like pyridine, which can also act as a ligand.

-

Stir the mixture vigorously at room temperature. The reaction is often indicated by a color change.

-

Monitor the reaction by TLC or LC-MS. Reactions can take several hours to days.

-

Upon completion, filter the reaction mixture to remove copper salts.

-

Concentrate the filtrate and purify the residue by column chromatography to isolate the N-pyridyl product.

-

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 15. Chan-Lam Coupling [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 18. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boronic acid - Wikipedia [en.wikipedia.org]

- 20. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pyridine-4-boronic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 23. waseda.elsevierpure.com [waseda.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromopyridine-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This reaction is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The coupling of 6-bromopyridine-2-boronic acid with various aryl and heteroaryl halides provides a versatile route to a diverse range of 6-substituted-2-arylpyridines, which are key intermediates in drug discovery.

However, the Suzuki coupling of 2-substituted nitrogen-containing heteroaryl organoboranes, such as this compound, presents unique challenges.[4][5] These include the propensity for protodeboronation and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition.[1][5] This document provides detailed application notes and optimized protocols to address these challenges and facilitate the successful Suzuki coupling of this compound.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of pyridine-2-boronic acid derivatives with aryl halides. While specific data for this compound is limited in the public domain, the data for structurally related 2-pyridylboronic esters provides a strong predictive framework for reaction optimization.

Table 1: Optimization of Reaction Conditions for the Coupling of a Pyridyl-2-boronic Ester with an Aryl Bromide [7]

| Entry | Catalyst (mol %) | Base (2 equiv) | Solvent | Yield (%) |

| 1 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 75 |

| 2 | Pd(OAc)₂/S-Phos (3) | Cs₂CO₃ | Dioxane | 80 |

| 3 | Pd₂(dba)₃/X-Phos (3) | K₃PO₄ | Toluene | 85 |

| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 65 |

Table 2: Substrate Scope for the Suzuki Coupling of Substituted Pyridyl-2-boronic Esters with Aryl Halides [7]

| Pyridyl-2-boronic Ester | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 6-chloropyridine-2-boronic acid pinacol ester | 4-bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 68 |

| Pyridine-2-boronic acid N-phenyldiethanolamine ester | 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃/S-Phos | K₃PO₄ | Toluene/H₂O | 82 |

| This compound pinacol ester (hypothetical) | 4-bromobenzonitrile | Pd(OAc)₂/X-Phos | K₃PO₄ | Dioxane | >80 (expected) |

| Pyridine-2-boronic acid | 3-bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 71 |

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound (or its pinacol ester) with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound or this compound pinacol ester (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (or its pinacol ester), the aryl bromide, and the base.

-

Add the palladium catalyst to the flask.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the flask or tube and place it in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C).

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 6-Bromopyridine-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 6-bromopyridine-2-boronic acid with various (hetero)aryl halides. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures, which are prevalent in numerous biologically active compounds and functional materials.

The presence of both a bromo substituent and a boronic acid on the same pyridine ring presents unique challenges, including the potential for self-coupling or polymerization. Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity. These notes offer detailed protocols and a summary of catalytic systems to facilitate the successful implementation of this important transformation.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a (hetero)aryl halide (Ar-X) is a palladium-catalyzed reaction that forms a new carbon-carbon bond, leading to the formation of a 6-aryl-2,2'-bipyridine derivative. The general transformation is depicted below:

Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with a (hetero)aryl halide.

Data Presentation: Catalytic Systems and Reaction Conditions

The following tables summarize various palladium catalyst systems and reaction conditions that have been successfully employed for the Suzuki coupling of pyridine derivatives, which can be adapted for this compound. Optimization is often necessary for specific substrates.

Table 1: Recommended Palladium Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | None | 2-5 | A common and effective catalyst, though it can be air-sensitive. |

| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | Excellent for electron-rich and sterically hindered substrates. |